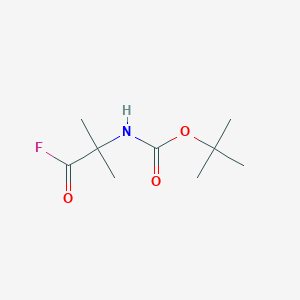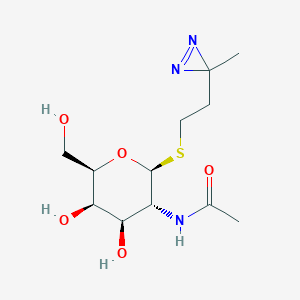
Kurilostatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kurilostatin is a natural product that was first isolated from the fermentation broth of Streptomyces kurilensis. It belongs to a class of compounds known as macrolides and has been found to possess a range of biological activities. In recent years, there has been growing interest in this compound due to its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Kurilostatin is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease processes. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory disorders. It has also been found to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
Kurilostatin has a number of advantages for use in lab experiments. It is a natural product, which means that it is less likely to have toxic effects than synthetic compounds. It has also been found to have a range of biological activities, which makes it a versatile tool for investigating disease processes. However, there are also limitations to its use. For example, its synthesis can be challenging, and it may be difficult to obtain sufficient quantities for use in experiments.
Orientations Futures
There are many potential future directions for research on Kurilostatin. One area of interest is its potential as a therapeutic agent in the treatment of cancer. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating different types of cancer. Another area of interest is its potential as an anti-viral agent. Research is needed to determine its efficacy in treating viral infections, and to understand its mechanism of action against different types of viruses. Finally, there is potential for the development of new synthetic methods for this compound, which could make it more readily available for use in research and clinical applications.
Méthodes De Synthèse
The synthesis of Kurilostatin has been achieved through a number of methods, including total synthesis and semi-synthesis. Total synthesis involves the complete synthesis of the compound from simple starting materials, while semi-synthesis involves the modification of a naturally occurring precursor. Both methods have been successfully employed in the synthesis of this compound, with yields ranging from moderate to high.
Applications De Recherche Scientifique
Kurilostatin has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for the treatment of a variety of diseases, including cancer, viral infections, and inflammatory disorders.
Propriétés
Numéro CAS |
138615-24-4 |
|---|---|
Formule moléculaire |
C20H20BrN3O3S |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
(14R,16R)-19-bromo-11-hydroxy-15-thia-4,9,13-triazahexacyclo[12.6.1.13,7.01,16.02,12.010,22]docosa-2,7(22),8,10,12,19-hexaen-18-one;ethanol |
InChI |
InChI=1S/C18H14BrN3O2S.C2H6O/c19-8-4-18-5-11(25-10(18)3-9(8)23)22-16-13(18)14-12-7(1-2-20-14)6-21-15(12)17(16)24;1-2-3/h4,6,10-11,20,24H,1-3,5H2;3H,2H2,1H3/t10-,11-,18?;/m1./s1 |
Clé InChI |
IRVQWGGQZWEVAI-HVZHFXKOSA-N |
SMILES isomérique |
CCO.C1CN=C2C3=C(C(=O)C4=C2C56C[C@H](N4)S[C@@H]5CC(=O)C(=C6)Br)NC=C31 |
SMILES |
CCO.C1CNC2=C3C(=NC4CC35C=C(C(=O)CC5S4)Br)C(=C6C2=C1C=N6)O |
SMILES canonique |
CCO.C1CN=C2C3=C(C(=O)C4=C2C56CC(N4)SC5CC(=O)C(=C6)Br)NC=C31 |
Synonymes |
kurilostatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)
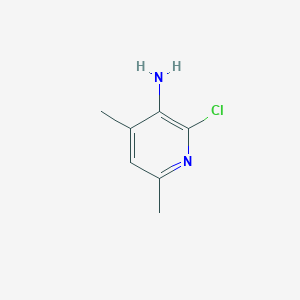
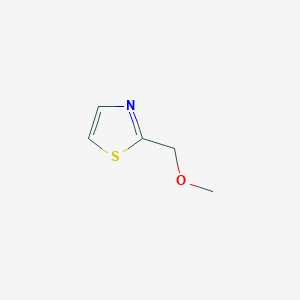


![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
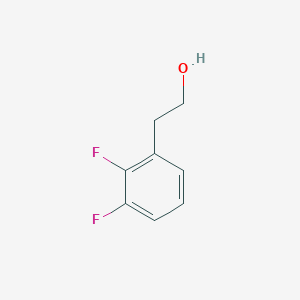
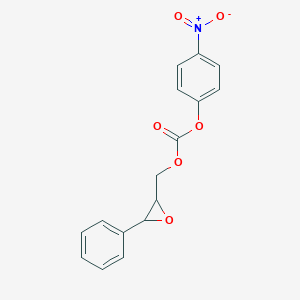

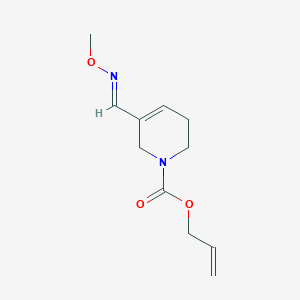
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
